molecular formula C11H15ClN2O B2443132 (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 877597-96-1

(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2443132
CAS No.: 877597-96-1
M. Wt: 226.7
InChI Key: QULLGQCXQHTTTF-HNCPQSOCSA-N
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Description

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidine-2,5-dione: A derivative with two carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the carboxamide functionality allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

(2R)-N-phenylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLGQCXQHTTTF-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877597-96-1
Record name (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride
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